N-Phenylpropanamide-d5

Forensic toxicology Bioanalytical method validation Stable isotope dilution

Researchers quantifying fentanyl degradation impurities encounter systematic errors from matrix effects and ion suppression. N-Phenylpropanamide-d5 is the exact-mass internal standard that resolves this. - +5 Da mass shift eliminates isotopic overlap with endogenous analyte, ensuring unambiguous MS differentiation. - Co-elutes with Fentanyl EP Impurity G on reversed-phase LC, compensating for matrix effects and extraction variability. - Batch-specific COA with ≥95% HPLC purity supports regulatory LC-MS/MS method validation for forensic and pharmaceutical QC.

Molecular Formula C₉H₆D₅NO
Molecular Weight 154.22
Cat. No. B1153273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylpropanamide-d5
SynonymsPropionanilide-d5;  N-Phenylpropionamide-d5;  NSC 58952-d5;  R 50977-d5; 
Molecular FormulaC₉H₆D₅NO
Molecular Weight154.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylpropanamide-d5 Analytical Standard Guide


N-Phenylpropanamide-d5 (Propionanilide-d5) is a pentadeuterated stable isotope-labeled analog of N-Phenylpropanamide, a degradation product and impurity marker of fentanyl [1]. With molecular formula C₉H₆D₅NO and molecular weight 154.22 g/mol, this compound incorporates five deuterium atoms at the 2,2,3,3,3 positions of the propanamide moiety . As an analytical reference standard, it is primarily deployed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for quantifying fentanyl metabolites, degradation products, and impurities in biological matrices and forensic samples . The compound is specifically recognized as Fentanyl EP Impurity G (European Pharmacopoeia designation) in its unlabeled form [2].

Type Stable-isotope labeled internal standard (SIL-IS)
Label Pentadeuterated (+5 Da mass shift)
Workflow LC-MS/MS & GC-MS bioanalytical quantification
Impurity Context Deuterated analog of Fentanyl EP Impurity G

Why Substitution Fails for N-Phenylpropanamide-d5


Generic substitution of N-Phenylpropanamide-d5 with its unlabeled counterpart or structurally related compounds introduces systematic quantification errors that compromise assay validity. Unlabeled N-Phenylpropanamide (MW 149.19 g/mol) cannot be chromatographically resolved from endogenous analyte in MS detection and fails to correct for matrix effects, ion suppression, and extraction recovery variability [1]. While the -d3 variant (N-Phenylpropanamide-d3, MW 152.21 g/mol) offers isotopic differentiation, its lower mass shift (+3 Da vs. +5 Da for -d5) creates greater risk of isotopic interference from natural abundance ¹³C and ¹⁵N isotopes of the unlabeled analyte [2]. The -d5 label provides a baseline mass separation of 5 Da, substantially reducing the probability of isotopic peak overlap in complex matrices such as urine, plasma, and tissue homogenates [3]. These differential properties establish quantifiable selection criteria that directly impact method robustness, linearity, and lower limit of quantification (LLOQ).

Mass shift & isotopic interference
D5 provides +5 Da, low isotopic overlap risk
D3 (+3 Da) may introduce M+ natural abundance overlap
Chromatographic behavior
Predictable reversed-phase retention shift
Unlabeled analog cannot be MS-resolved, no matrix effect correction
Regulatory identity
Corresponds to EP Impurity G
Fentanyl-d5/Norfentanyl-d5 target different entities, invalid impurity quantification

N-Phenylpropanamide-d5 Comparative Performance


Isotopic Purity and Mass Shift

N-Phenylpropanamide-d5 provides a +5 Da mass shift from the unlabeled analyte, compared to +3 Da for the -d3 variant. This larger mass separation reduces the probability of isotopic cross-talk between the internal standard channel and the analyte's M+1/M+2/M+3 natural abundance isotopic peaks [1][2]. In high-sensitivity MRM assays, the -d5 label permits MS/MS transition selection at m/z values with lower background noise, contributing to improved signal-to-noise ratios [3].

Isotopic Purity & Mass Shift
Class-level
+5 Da mass shift vs +3 Da (D3) or 0 Da (unlabeled)
Supports lower LLOQ and improved precision
Data to verify in specific matrix
Forensic toxicology Bioanalytical method validation Stable isotope dilution

Regulatory Identity as EP Impurity G

The unlabeled N-Phenylpropanamide compound is codified as Fentanyl EP Impurity G in the European Pharmacopoeia [1]. N-Phenylpropanamide-d5 serves as the deuterated isotopic analog for this specific impurity marker. Alternative isotopically labeled fentanyl-related compounds (e.g., Fentanyl-d5, Norfentanyl-d5) correspond to different molecular entities and cannot substitute for Impurity G quantification due to distinct chromatographic retention behavior and disparate MS/MS fragmentation patterns [2].

Regulatory Identity as EP Impurity G
Supporting
Corresponds to EP Impurity G; distinct from fentanyl-d5/norfentanyl-d5
Traceable impurity quantification
EP monograph alignment required
Pharmaceutical impurity profiling Pharmacopoeial compliance Reference standard qualification

Deuterium Retention Time Shift

Deuterated compounds exhibit a characteristic negative isotopic shift in reversed-phase liquid chromatography due to the shorter C–D bond length and increased lipophilicity compared to C–H bonds, resulting in slightly earlier elution of the deuterated analog [1][2]. This property ensures that N-Phenylpropanamide-d5 can be chromatographically baseline-resolved from unlabeled N-Phenylpropanamide under optimized gradient conditions, whereas structural analog internal standards often exhibit unpredictable and potentially non-co-eluting retention behavior [3].

Deuterium Retention Time Shift
Class-level
Negative ΔtR (earlier elution) vs unlabeled; structural analogs may not co-elute
Enables robust matrix effect correction
Optimize gradient conditions
LC-MS method development Chromatographic separation Internal standard co-elution

Purity Specification and Batch Consistency

Commercially available N-Phenylpropanamide-d5 is supplied as an analytical standard with purity specified at ≥90.0% by HPLC [1]. Vendor documentation includes batch-specific Certificates of Analysis (CoA) detailing exact purity values, water content, and residual solvent levels . This level of characterization supports method validation and ensures that IS contribution to analytical variability is minimized and documented.

Purity Specification
Specification
≥90.0% HPLC, CoA documented
Supports method validation reproducibility
Batch-specific CoA review
Analytical standard quality Certificate of Analysis Method reproducibility

N-Phenylpropanamide-d5 Application Scenarios


Forensic Toxicology Fentanyl Degradation Analysis

N-Phenylpropanamide-d5 is deployed as an internal standard for the stable isotope dilution quantification of N-Phenylpropanamide (fentanyl degradation product and EP Impurity G) in postmortem blood, urine, and tissue samples. The +5 Da mass shift provides unambiguous MS differentiation from unlabeled analyte, while the predictable reversed-phase LC retention behavior enables optimization of co-elution conditions for accurate matrix effect compensation [1]. This application supports forensic casework requiring defensible quantification of fentanyl exposure biomarkers.

Fentanyl API Impurity Batch Release Testing

As the deuterated analog of Fentanyl EP Impurity G, N-Phenylpropanamide-d5 serves as the internal standard in validated LC-MS methods for quantifying Impurity G levels in fentanyl active pharmaceutical ingredient (API) and finished drug product batches. The availability of batch-specific Certificates of Analysis with documented HPLC purity ≥90% ensures traceable reference standard qualification suitable for regulatory submissions to FDA and EMA [2][3].

Preclinical Fentanyl Metabolism Studies

N-Phenylpropanamide-d5 is employed as an internal standard in LC-MS/MS methods designed to quantify N-Phenylpropanamide as a hydrolysis degradation product of fentanyl in in vitro hepatocyte incubations and in vivo plasma samples. The consistent retention time shift of the -d5 analog relative to unlabeled analyte facilitates method transfer between discovery and development phases, supporting cross-study comparability of metabolite formation kinetics [4].

Fentanyl Wastewater Epidemiology Monitoring

In wastewater-based epidemiology studies tracking community fentanyl consumption, N-Phenylpropanamide-d5 is utilized as a surrogate internal standard for quantifying N-Phenylpropanamide as a stability marker. The +5 Da mass separation minimizes interference from co-extracted matrix components at the low ng/L concentrations typical of environmental samples, contributing to method LLOQ values suitable for population-level trend analysis [5].

Application
Selection Property
Validation Focus
Fentanyl degradation product quantification
+5 Da mass separation and co-elution behavior
Matrix effect correction in postmortem matrices
Fentanyl API impurity batch analysis
EP Impurity G deuterated analog
Traceable reference standard qualification
Preclinical fentanyl metabolism studies
Consistent retention shift for method transfer
Cross-study metabolite formation kinetics
Wastewater-based epidemiology monitoring
+5 Da mass separation minimizes matrix interference
Low ng/L LLOQ for population trend analysis

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